molecular formula C7H9NO2 B2665140 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione CAS No. 2470435-12-0

5-Methyl-5-azaspiro[2.4]heptane-4,7-dione

Cat. No. B2665140
CAS RN: 2470435-12-0
M. Wt: 139.154
InChI Key: BDYSSCMDVFJFLX-UHFFFAOYSA-N
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Description

5-Methyl-5-azaspiro[2.4]heptane-4,7-dione is a chemical compound with the CAS Number: 2470435-12-0 . It has a molecular weight of 139.15 .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, Magnien and Tom in 1966 reported a degage cyclization to 7-methyl-5,6-diazaspiro [2.4]hept-6-en-4-one . Wamhoff and Korte reported the synthesis of this compound and other analogs without isolation of intermediate . They assumed that the formation of 7-methyl-5,6-diazaspiro [2,4] hept-6-en-4-one from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .


Molecular Structure Analysis

The IUPAC name of the compound is 5-methyl-5-azaspiro [2.4]heptane-4,7-dione . The InChI code is 1S/C7H9NO2/c1-8-4-5 (9)7 (2-3-7)6 (8)10/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at temperatures below -10°C . It has a molecular weight of 139.15 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione is involved in the synthesis of various substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through highly regioselective 1,3-dipolar cycloaddition processes (Molchanov & Tran, 2013).
  • The compound plays a role in the synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes, which are prepared by photolysis or thermolysis of related compounds. Its UV photoelectron spectrum has been recorded and analyzed using density functional theory (DFT) (Banert et al., 2002).
  • It is also used in the reductive cleavage and subsequent transformations of its derivatives, leading to the formation of bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Medicinal Chemistry and Drug Design

  • This compound is a key component in the design and synthesis of novel antibacterial drugs for the treatment of respiratory tract infections. Certain derivatives have shown potent in vitro antibacterial activity against a range of pathogens (Odagiri et al., 2013).
  • It is involved in the synthesis of serotonin 5-HT1A and 5-HT2A receptor ligands. These compounds are significant for their potential therapeutic applications in neuropsychiatric disorders (Obniska et al., 2006).

Chemical Analysis and Optimization

  • In chemical analysis, the compound has been studied for its properties like logD reduction, where introducing a spirocyclic center in its structure lowers the measured logD 7.4, indicating changes in basicity and geometry, which are relevant for medicinal chemistry applications (Degorce et al., 2019).
  • Additionally, it has been used in diversity-oriented synthesis to create various functionalized pyrrolidines, piperidines, and azepines, which are important scaffolds for drug discovery (Wipf et al., 2004).

Novel Applications in Drug Development

  • The compound has been utilized in the development of new anticonvulsants, where its derivatives showed significant protection against seizures in preclinical models (He et al., 2010).
  • It is a core component in the development of dopamine D3 receptor antagonists, showing high affinity and selectivity, which is significant for disorders related to dopamine dysregulation (Micheli et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-methyl-5-azaspiro[2.4]heptane-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-5(9)7(2-3-7)6(8)10/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYSSCMDVFJFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)C2(C1=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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